molecular formula C20H27NO2 B1385432 4-Butoxy-N-(4-propoxybenzyl)aniline CAS No. 1040687-48-6

4-Butoxy-N-(4-propoxybenzyl)aniline

Cat. No.: B1385432
CAS No.: 1040687-48-6
M. Wt: 313.4 g/mol
InChI Key: MAPJLBLTBAXSID-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-propoxybenzyl)aniline is an organic compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes both butoxy and propoxy functional groups attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N-(4-propoxybenzyl)aniline typically involves the reaction of 4-butoxyaniline with 4-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(4-propoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-Butoxy-N-(4-propoxybenzyl)aniline is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Butoxy-N-(4-methoxybenzyl)aniline
  • 4-Butoxy-N-(4-ethoxybenzyl)aniline
  • 4-Butoxy-N-(4-butoxybenzyl)aniline

Comparison: 4-Butoxy-N-(4-propoxybenzyl)aniline is unique due to the presence of both butoxy and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-butoxy-N-[(4-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-5-15-23-20-12-8-18(9-13-20)21-16-17-6-10-19(11-7-17)22-14-4-2/h6-13,21H,3-5,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPJLBLTBAXSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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